molecular formula C13H19BF3NO4S B7953814 [3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid

[3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B7953814
M. Wt: 353.2 g/mol
InChI Key: SYYCMTRNWRHSBU-UHFFFAOYSA-N
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Description

[3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative known for its unique chemical properties and potential applications in various fields. Boronic acids are a class of organic compounds that contain a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a trifluoromethyl group and a dipropylsulfamoyl group attached to a phenyl ring, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form corresponding hydrocarbons.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under acidic conditions.

Major Products

    Oxidation: Boronic esters or anhydrides.

    Reduction: Hydrocarbons with reduced trifluoromethyl groups.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

[3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or as part of boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative without the trifluoromethyl and dipropylsulfamoyl groups.

    3-Formylphenylboronic acid: Contains a formyl group instead of the trifluoromethyl group.

    4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.

Uniqueness

[3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid is unique due to the presence of both the trifluoromethyl and dipropylsulfamoyl groups. These groups impart distinct chemical reactivity, stability, and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BF3NO4S/c1-3-5-18(6-4-2)23(21,22)12-8-10(13(15,16)17)7-11(9-12)14(19)20/h7-9,19-20H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYCMTRNWRHSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N(CCC)CCC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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